![molecular formula C24H32OSi B12575956 Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- CAS No. 192765-48-3](/img/structure/B12575956.png)
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is a chemical compound known for its unique structure and properties. It is commonly used in various industrial applications, particularly in the synthesis of organosilicon compounds. This compound is characterized by the presence of a silane group bonded to a tert-butyl group, an ethynylhexyl group, and two phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- typically involves the reaction of tert-butylchlorodiphenylsilane with (1S)-1-ethynylhexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the silane group under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, including lubricants, sealants, and coatings.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups on surfaces, leading to the formation of strong siloxane bonds. This property is particularly useful in surface modification and adhesion applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar structure but with a chloro group instead of an ethynylhexyl group.
Silane, (1,1-dimethylethyl)[(1-methyltridecyl)oxy]diphenyl-: Contains a longer alkyl chain compared to the ethynylhexyl group.
Uniqueness
Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl- is unique due to the presence of the ethynylhexyl group, which imparts specific reactivity and properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring precise control over surface interactions and chemical modifications.
Propriétés
Numéro CAS |
192765-48-3 |
|---|---|
Formule moléculaire |
C24H32OSi |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
tert-butyl-[(3S)-oct-1-yn-3-yl]oxy-diphenylsilane |
InChI |
InChI=1S/C24H32OSi/c1-6-8-11-16-21(7-2)25-26(24(3,4)5,22-17-12-9-13-18-22)23-19-14-10-15-20-23/h2,9-10,12-15,17-21H,6,8,11,16H2,1,3-5H3/t21-/m1/s1 |
Clé InChI |
AVCOOKDJFUGKMG-OAQYLSRUSA-N |
SMILES isomérique |
CCCCC[C@@H](C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CCCCCC(C#C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
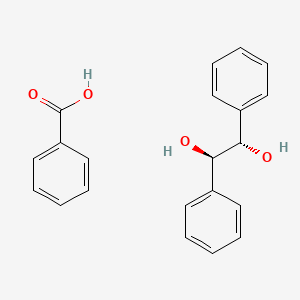


![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
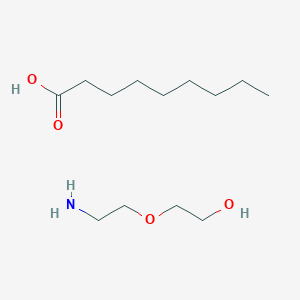
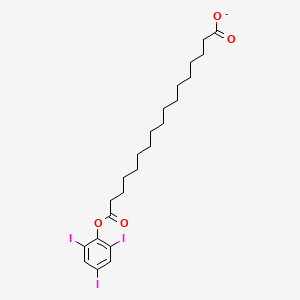
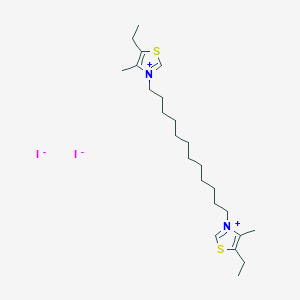
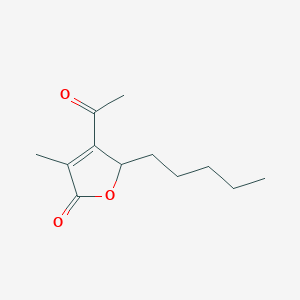
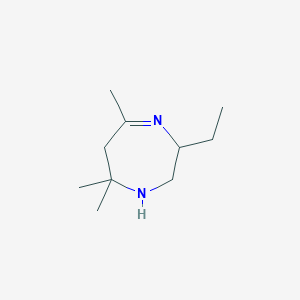

![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
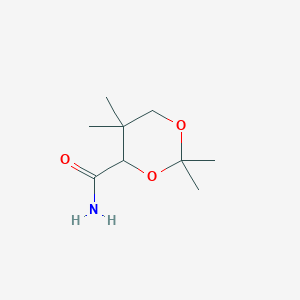
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
